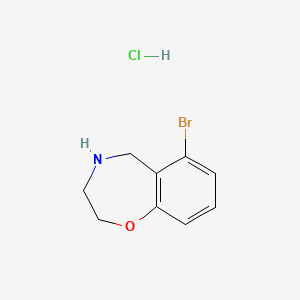

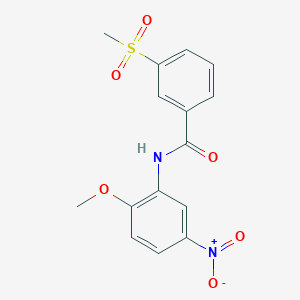

![molecular formula C18H18N2O2S B2422836 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-69-9](/img/structure/B2422836.png)

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C18H18N2O2S . It is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

Imidazole, the core structure of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . There are several methods for the synthesis of imidazole derivatives, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .Molecular Structure Analysis

The molecular structure of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole consists of an imidazole ring attached to a cinnamyl group and an ethylsulfonyl group . Imidazole is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .科学的研究の応用

Novel Catalysts for Synthesis

Ionic liquids containing imidazole derivatives have been demonstrated as efficient catalysts in the synthesis of tetrasubstituted imidazoles and benzimidazole derivatives. These catalysts enable the condensation reactions under mild conditions, offering a green alternative by utilizing atmospheric air or specific ionic liquids as green oxidants or solvents. Such advancements highlight the potential of imidazole derivatives in facilitating eco-friendly synthesis processes (Zolfigol et al., 2013; Khazaei et al., 2011).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, which share a similar imidazole backbone to the compound , has shown that these compounds exhibit significant electrophysiological activity. This suggests a potential for developing new pharmacological agents targeting cardiac arrhythmias, showcasing the broad applicability of imidazole derivatives in medical research (Morgan et al., 1990).

Synthesis of Perfumery and Flavoring Agents

Cinnamyl derivatives, such as cinnamyl benzoate, have been synthesized using novel catalysts derived from imidazole compounds, indicating the role of these catalysts in producing commercially valuable compounds. Such compounds find extensive use in perfumery, flavoring, and as food additives, highlighting the versatility of imidazole derivatives in industrial applications (Malkar & Yadav, 2018).

Antioxidant and Antitumor Potential

Amides derived from 2-mercaptobenzimidazole and cinnamic acids, including compounds structurally related to 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole, have shown promising antioxidant activity. These findings suggest potential applications in developing new antitumor and antimicrobial agents, underlining the importance of such compounds in medicinal chemistry (Rodríguez et al., 2021).

Catalytic Enantioselective Reactions

Imidazole derivatives have been utilized in catalytic systems to enhance the enantioselectivity of cyclopropanation reactions. This application underscores the utility of imidazole-based compounds in synthetic organic chemistry, particularly in the synthesis of enantiomerically pure compounds (Imai et al., 1997).

作用機序

将来の方向性

Imidazole derivatives have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, future research may focus on the development of new imidazole derivatives and their potential therapeutic applications.

特性

IUPAC Name |

2-ethylsulfonyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-23(21,22)18-19-16-12-6-7-13-17(16)20(18)14-8-11-15-9-4-3-5-10-15/h3-13H,2,14H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENFKYUMUCHURK-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)

![2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2422769.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)

![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)

![2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422774.png)